tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of commercially available starting materials and inexpensive reagents. The synthesis is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions readily occur due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in cell signaling pathways .
Comparison with Similar Compounds
tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific amino and methyl substituents, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-8H,15H2,1-4H3 |
InChI Key |
KIZAUQYVLRBYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N |
Origin of Product |
United States |
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